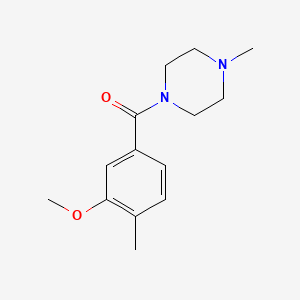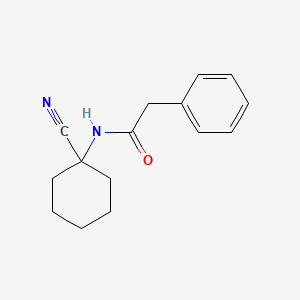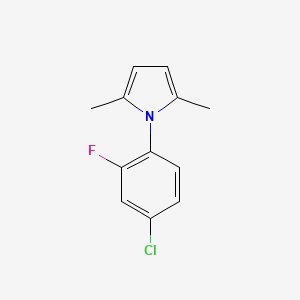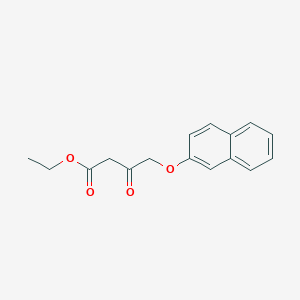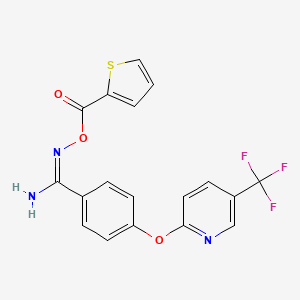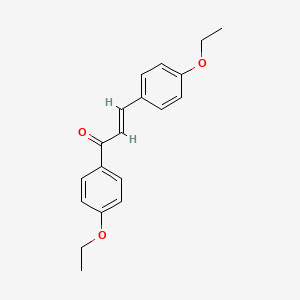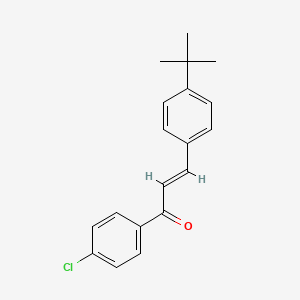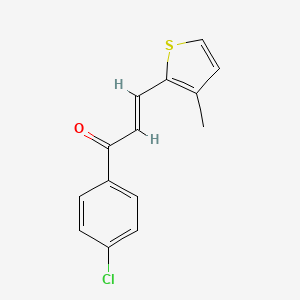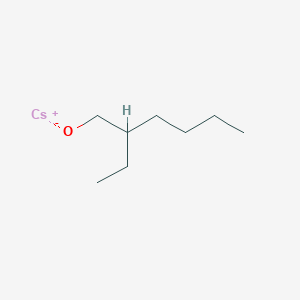
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caesium 2-ethylhexoxide (Cs2Et2O) is a unique chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 486°C, and is soluble in organic solvents such as octane and toluene. Cs2Et2O is often used as a catalyst in various chemical reactions, and its unique properties make it a valuable tool for scientists in the laboratory.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for Caesium 2-ethylhexoxide involves the reaction of 2-ethylhexanol with caesium hydroxide in an organic solvent.
Starting Materials
2-ethylhexanol, Caesium hydroxide, Organic solvent (octane/toluene)
Reaction
Add 2-ethylhexanol to a reaction flask, Add caesium hydroxide to the reaction flask, Add organic solvent to the reaction flask, Heat the reaction mixture to reflux, Stir the reaction mixture for several hours, Allow the reaction mixture to cool to room temperature, Extract the organic layer with water, Dry the organic layer with anhydrous sodium sulfate, Filter the organic layer to remove any solids, Concentrate the organic layer under reduced pressure, Purify the resulting product by column chromatography
作用機序
The mechanism of action of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is not fully understood. It is believed that the compound acts as a Lewis acid, meaning that it accepts electrons from other molecules in order to form covalent bonds. This allows the compound to act as a catalyst in various chemical reactions, promoting the formation of covalent bonds between molecules. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is believed to act as a sensitizer in photochemical reactions, allowing light to be absorbed by molecules and thus promoting the formation of new bonds.
生化学的および生理学的効果
The biochemical and physiological effects of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) are not well understood. While it is believed to be relatively non-toxic, it is important to note that it is a strong irritant and can cause skin and eye irritation. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is believed to be a carcinogen, and long-term exposure should be avoided.
実験室実験の利点と制限
The advantages of using Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) in lab experiments are numerous. It is a relatively inexpensive reagent, and its ability to promote the formation of covalent bonds between molecules makes it a valuable tool for scientists. Additionally, it is not highly toxic and can be safely handled in the laboratory.
The main limitation of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is its limited solubility. It is only soluble in organic solvents such as octane and toluene, which can be difficult to obtain in the laboratory. Additionally, its strong irritant properties can make it difficult to handle in the laboratory.
将来の方向性
The future of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) research is promising. Scientists are currently exploring the use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a catalyst in the synthesis of complex molecules, as well as its potential use in the production of polymers. Additionally, researchers are investigating the potential use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a sensitizer in photochemical reactions, and as a reagent in the synthesis of complex molecules. Finally, scientists are exploring the potential use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a stabilizer for polymers.
科学的研究の応用
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is widely used in scientific research for its unique properties. It is often used as a catalyst in various chemical reactions, and its ability to promote the formation of covalent bonds between organic molecules makes it a valuable tool for scientists. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) has been used as a sensitizer in photochemical reactions, as a reagent in the synthesis of complex molecules, and as a stabilizer for polymers. It has also been used to catalyze the formation of polymers from monomers, and to catalyze the formation of polymers from polymers.
特性
IUPAC Name |
cesium;2-ethylhexan-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O.Cs/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSROBZVAGSHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[O-].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17CsO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

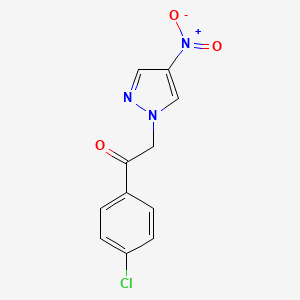
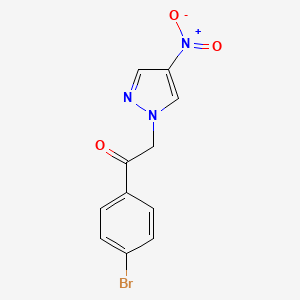
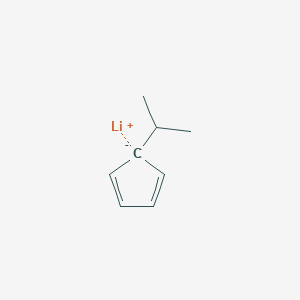
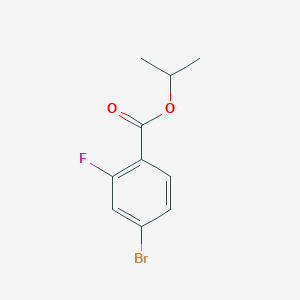
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
